molecular formula C10H9N3O3 B14920598 5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14920598
M. Wt: 219.20 g/mol
InChI Key: IYEQRUJHDCRXIC-UHFFFAOYSA-N
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Description

5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydropyrimidinetrione derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydropyrimidinetrione derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Barbituric acid: Another precursor used in the synthesis.

    Pyrrole-2,5-dione derivatives: Oxidation products of the target compound.

Uniqueness

5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its combination of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-[(1-methylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H9N3O3/c1-13-4-2-3-6(13)5-7-8(14)11-10(16)12-9(7)15/h2-5H,1H3,(H2,11,12,14,15,16)

InChI Key

IYEQRUJHDCRXIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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